molecular formula C11H20O4 B6198502 5-(tert-butoxy)-4,4-dimethyl-5-oxopentanoic acid CAS No. 2680532-08-3

5-(tert-butoxy)-4,4-dimethyl-5-oxopentanoic acid

Cat. No.: B6198502
CAS No.: 2680532-08-3
M. Wt: 216.27 g/mol
InChI Key: BQVRYVNBHIGUNV-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)-4,4-dimethyl-5-oxopentanoic acid is an organic compound that belongs to the class of carboxylic acid derivatives. It is characterized by the presence of a tert-butoxy group attached to a pentanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butoxy)-4,4-dimethyl-5-oxopentanoic acid typically involves the esterification of 4,4-dimethyl-5-oxopentanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of microreactor technology can also enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butoxy)-4,4-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(tert-Butoxy)-4,4-dimethyl-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-(tert-butoxy)-4,4-dimethyl-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

    tert-Butyl acetate: Similar in structure but lacks the ketone group.

    tert-Butyl alcohol: Contains the tert-butyl group but lacks the pentanoic acid backbone.

    tert-Butylamine: Contains the tert-butyl group but has an amine functional group instead of a carboxylic acid.

Uniqueness: 5-(tert-Butoxy)-4,4-dimethyl-5-oxopentanoic acid is unique due to the presence of both the tert-butoxy group and the ketone group on the pentanoic acid backbone. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(tert-butoxy)-4,4-dimethyl-5-oxopentanoic acid can be achieved through a multi-step process involving the protection of a carboxylic acid group, followed by a series of reactions to introduce the desired functional groups.", "Starting Materials": [ "4,4-dimethyl-5-oxopentanoic acid", "tert-butanol", "dicyclohexylcarbodiimide (DCC)", "dimethylaminopyridine (DMAP)", "sodium hydride (NaH)", "methyl iodide", "sodium borohydride (NaBH4)", "acetic acid", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting 4,4-dimethyl-5-oxopentanoic acid with tert-butanol in the presence of DCC and DMAP to form the corresponding tert-butyl ester.", "Step 2: Deprotection of tert-butyl ester by reacting with NaH in the presence of methyl iodide to form the corresponding methyl ester.", "Step 3: Reduction of the keto group to a hydroxyl group by reacting with NaBH4 in the presence of acetic acid to form the corresponding alcohol.", "Step 4: Reaction of the alcohol with HCl to form the corresponding hydrochloride salt.", "Step 5: Reaction of the hydrochloride salt with NaOH to form the free acid.", "Step 6: Protection of the carboxylic acid group by reacting with tert-butanol in the presence of DCC and DMAP to form the corresponding tert-butyl ester.", "Step 7: Deprotection of tert-butyl ester by reacting with NaH in the presence of methyl iodide to form the desired product, 5-(tert-butoxy)-4,4-dimethyl-5-oxopentanoic acid." ] }

CAS No.

2680532-08-3

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

4,4-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C11H20O4/c1-10(2,3)15-9(14)11(4,5)7-6-8(12)13/h6-7H2,1-5H3,(H,12,13)

InChI Key

BQVRYVNBHIGUNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CCC(=O)O

Purity

95

Origin of Product

United States

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